3-(氯甲基)-5-苯基-1H-吡唑

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(chloromethyl)-5-phenyl-1H-pyrazole”, we can infer potential methods based on similar compounds. For instance, the synthesis of 3-chloromethylpyridine hydrochloride involves oxidation, methylation, reduction, and chlorination . Another method involves a one-step synthesis of 3-chloromethyl benzoic acid using chlorobenzoyl chloride and paraformaldehyde under a Lewis acid catalyst such as zinc dichloride or ferric trichloride .Molecular Structure Analysis

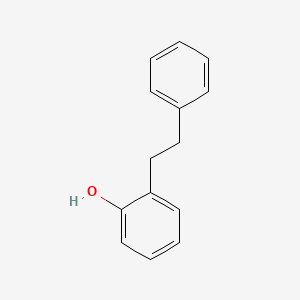

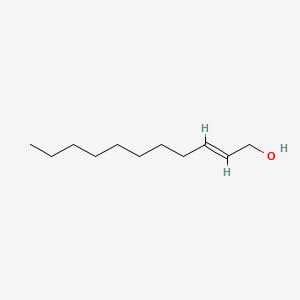

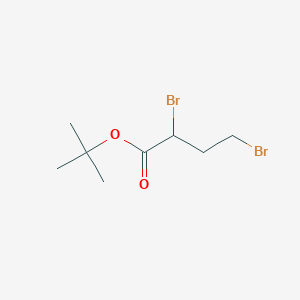

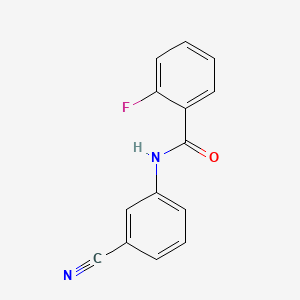

The molecular structure of “3-(chloromethyl)-5-phenyl-1H-pyrazole” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring at the 3-position is a chloromethyl group (-CH2Cl). At the 5-position, there is a phenyl group (C6H5-), which is a six-membered carbon ring .科学研究应用

合成和功能化

3-(氯甲基)-5-苯基-1H-吡唑化合物作为一种多功能中间体,用于合成具有功能化侧链的各种吡唑。一种值得注意的方法涉及将受保护的炔醇与酰氯偶联形成炔酮,然后与肼反应生成吡唑核。后续步骤包括醇脱保护和转化为氯化物,得到 5-取代的 3-(氯甲基)-或 3-(2-氯乙基)吡唑。这些中间体通过亲核取代反应,形成具有作为配体潜在应用的多功能吡唑。这些配体的独特之处在于存在用于氢键的环氮,受 C5 位取代基的影响,这会显着影响它们的化学行为以及在催化和材料科学中的潜在应用 (Grotjahn 等人,2002)。

结构和光谱分析

3-(氯甲基)-5-苯基-1H-吡唑衍生物的结构和光谱特性已得到广泛研究。对带有 C-芳基和 C-卤素取代基的 NH-吡唑的互变异构的研究揭示了它们在溶液和固态中的行为,有助于了解它们的化学性质和反应性。X 射线晶体学和核磁共振光谱已被用来阐明它们的结构特征,为开发在化学和材料科学各个领域具有潜在应用的新化合物提供了有价值的信息 (García 等人,2010)。

光学和电子特性

3-(氯甲基)-5-苯基-1H-吡唑衍生物的光学和电子特性已被探索用于材料科学中的潜在应用。对诸如 3(5)-苯基-1H-吡唑等化合物进行的研究导致了具有深蓝色荧光的高效有机晶体固体的开发,突出了它们在光电器件和荧光材料中的潜在用途。此类研究为设计具有定制光学特性以用于先进技术的新材料奠定了基础 (Tang 等人,2016)。

抗菌和抗肿瘤活性

3-(氯甲基)-5-苯基-1H-吡唑衍生物的生物活性已得到研究,一些化合物显示出有希望的抗菌和抗肿瘤特性。分子对接和光谱分析已被用于研究它们的作用机制,有助于开发新的治疗剂。这些研究突出了 3-(氯甲基)-5-苯基-1H-吡唑衍生物在药物研究和开发用于治疗各种疾病的新药中的潜力 (Sivakumar 等人,2020)。

安全和危害

作用机制

Target of Action

Similar compounds have been known to target specific proteins or enzymes in the body, altering their function and leading to various biological effects .

Mode of Action

It’s known that such compounds often interact with their targets by forming covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been known to impact various metabolic pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

Similar compounds have been studied, and their adme properties can influence their bioavailability and therapeutic effects .

Result of Action

Similar compounds have been known to induce various cellular responses, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 3-(chloromethyl)-5-phenyl-1H-pyrazole can be influenced by various environmental factors . These may include the presence of other compounds, pH levels, temperature, and more .

属性

IUPAC Name |

5-(chloromethyl)-3-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYSNSPOTLSWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6593685.png)

![(S,S)-(+)-1,2-Bis[(O-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B6593690.png)